

Spectroscopic and Spectrometric Characterization of Dimethylindenocarbazole: A Technical Guide

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Compound of Interest

Compound Name: 7,7-Dimethyl-5,7-dihydroindeno[2,1-*b*]carbazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for dimethylindenocarbazole. Due to the limited availability of a complete public dataset for a single, specific isomer of dimethylindenocarbazole, this document synthesizes representative data and methodologies from studies on closely related indenocarbazole and carbazole derivatives. The information herein serves as a practical reference for the characterization of this class of compounds, which are of significant interest in materials science and drug discovery.

Spectroscopic and Spectrometric Data

The structural elucidation of dimethylindenocarbazole isomers relies heavily on a combination of NMR and mass spectrometry techniques. The following tables summarize representative data that would be expected for a dimethylindenocarbazole derivative, based on published data for analogous compounds.

Table 1: Representative ^1H NMR Spectroscopic Data for a Dimethylindenocarbazole Derivative (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.10 - 7.20	m	8H	Aromatic Protons
4.15	s	6H	N-CH ₃

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The aromatic region (8.10-7.20 ppm) will show a complex multiplet pattern depending on the specific substitution pattern of the indenocarbazole core. The singlet at 4.15 ppm is characteristic of N-methyl protons in related carbazole structures.

Table 2: Representative ¹³C NMR Spectroscopic Data for a Dimethylindenocarbazole Derivative (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
140.0 - 110.0	Aromatic Carbons
30.0	N-CH ₃

Note: The chemical shifts for the aromatic carbons will vary based on the specific isomer and the electronic environment of each carbon atom.

Table 3: Representative Mass Spectrometry Data for a Dimethylindenocarbazole Derivative

Ion	m/z (Calculated)	m/z (Found)
[M] ⁺	283.1361	283.1365
[M+H] ⁺	284.1439	284.1442

Note: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The exact mass will depend on the specific isomeric structure.

Experimental Protocols

The acquisition of high-quality NMR and mass spectrometry data is essential for the unambiguous characterization of dimethylindenocarbazole derivatives. The following are generalized experimental protocols based on standard laboratory practices for carbazole-based compounds.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Ensure the sample of the dimethylindenocarbazole derivative is of high purity to avoid interference from impurities in the NMR spectra.[2]
- Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl_3), Dimethyl sulfoxide-d₆ (DMSO-d_6)).[1][2]
- For ^{13}C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[1]
- Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0 ppm.[2]

Instrumentation and Data Acquisition (Typical parameters for a 400 MHz spectrometer):

- ^1H NMR:
 - Spectrometer Frequency: 400 MHz.[2]
 - Pulse Sequence: Standard single-pulse sequence.[2]
 - Number of Scans: 16-32 scans.[1]
 - Relaxation Delay: 1-5 seconds.[2]
 - Spectral Width: -2 to 12 ppm.[2]
- ^{13}C NMR:
 - Spectrometer Frequency: 100 MHz.[2]

- Pulse Sequence: Proton-decoupled pulse sequence to simplify the spectrum.[2]
- Number of Scans: Several hundred to several thousand scans due to the low natural abundance of the ^{13}C isotope.[1][2]

Mass Spectrometry (MS)

Sample Preparation:

- Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.

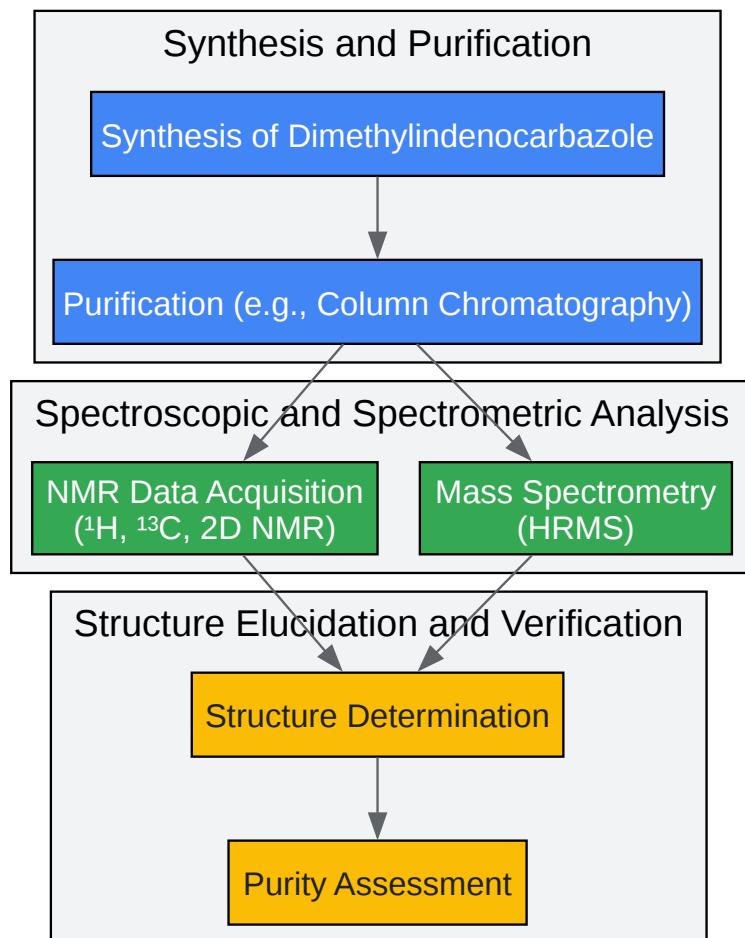
Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

- Ionization Mode: Electrospray Ionization (ESI) is commonly used for carbazole derivatives.
- Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.
- Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$. The mass range should be set to cover the expected molecular weight of the compound.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a dimethylindenocarbazole derivative.

Experimental Workflow for Dimethylindenocarbazole Characterization

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